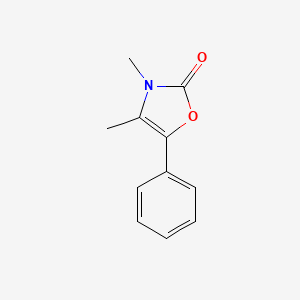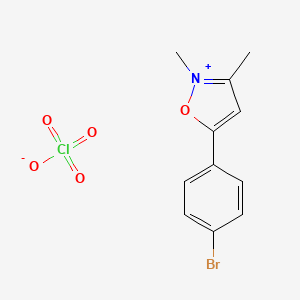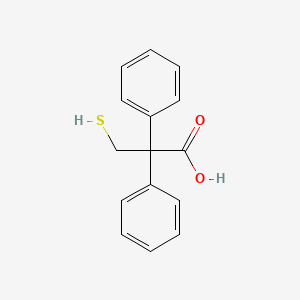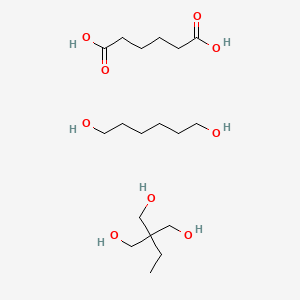
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol: is a compound that combines three distinct chemical entities: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol, hexanedioic acid, and hexane-1,6-diol. Each of these components has unique properties and applications in various fields, including organic synthesis, polymer chemistry, and industrial manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound can be synthesized through the aldol condensation reaction of n-butyraldehyde and formaldehyde under alkaline conditions.
Hexanedioic acid:
Hexane-1,6-diol: This diol is synthesized by the hydrogenation of adipic acid esters or by the reduction of adipic acid.
Industrial Production Methods:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: Industrially, this compound is produced in large quantities for use in the manufacture of alkyd resins, high-gloss coatings, and ion exchange resins.
Hexanedioic acid: Industrial production involves the oxidation of cyclohexane in the presence of air and a catalyst, followed by purification steps.
Hexane-1,6-diol: Produced industrially through the catalytic hydrogenation of adipic acid esters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: Hexanedioic acid can be reduced to hexane-1,6-diol.
Substitution: These compounds can participate in various substitution reactions, such as esterification and etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Acidic or basic catalysts are used depending on the specific reaction.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, diols.
Substitution: Esters, ethers.
Scientific Research Applications
Chemistry
- Used as a precursor in the synthesis of various polymers and resins .
- Employed in the production of coatings and adhesives.
Biology
- Utilized in the preparation of biodegradable polymers for medical applications.
Medicine
- Investigated for use in drug delivery systems due to its biocompatibility.
Industry
Mechanism of Action
The mechanism of action for these compounds varies based on their application:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: Acts as a crosslinking agent in polymer chemistry, enhancing the mechanical properties of the resulting materials.
Hexanedioic acid: Functions as a monomer in the production of nylon and other polyamides.
Hexane-1,6-diol: Serves as a building block in the synthesis of polyurethanes and other polymers.
Comparison with Similar Compounds
1,1,1-Trimethylolpropane: Similar to 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol but with different branching.
Adipic acid: Another name for hexanedioic acid, widely used in the production of nylon.
1,6-Hexanediol: Similar to hexane-1,6-diol, used in the production of polyurethanes.
Uniqueness:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: Unique due to its multifunctional hydroxyl groups, making it highly versatile in polymer synthesis.
Hexanedioic acid: Known for its role in producing durable and flexible nylon fibers.
Hexane-1,6-diol: Valued for its ability to impart flexibility and toughness to polyurethanes.
Properties
CAS No. |
56266-32-1 |
|---|---|
Molecular Formula |
C18H38O9 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol |
InChI |
InChI=1S/C6H10O4.C6H14O3.C6H14O2/c7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;7-5-3-1-2-4-6-8/h1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;7-8H,1-6H2 |
InChI Key |
CYRLVLGZIQDFER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O |
Related CAS |
56266-32-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-](/img/structure/B14639792.png)
![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)
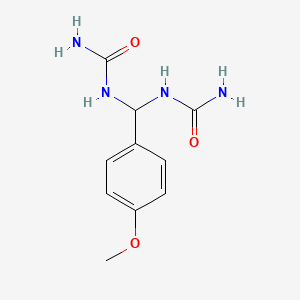
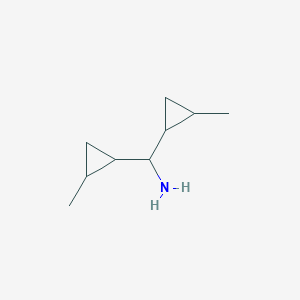
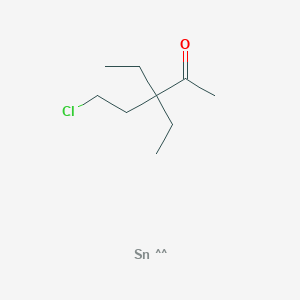
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
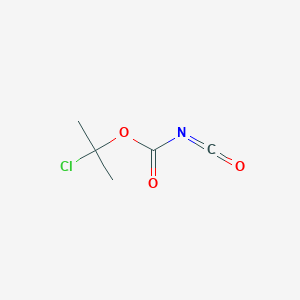
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
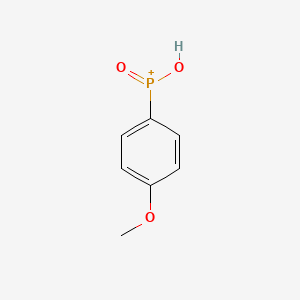

![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)
